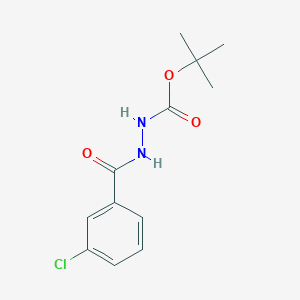![molecular formula C20H20Cl2N2O4S B5058777 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(4-chlorophenyl)acetamide]](/img/structure/B5058777.png)
2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(4-chlorophenyl)acetamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(4-chlorophenyl)acetamide], commonly known as DTTA, is a chemical compound that has been widely used in scientific research applications. It is a member of the thioamide family and is known for its potential as a bioactive agent.
Mecanismo De Acción
The mechanism of action of DTTA is not fully understood. However, it is believed that its bioactivity is due to its ability to chelate metal ions. DTTA has been shown to bind to metal ions such as copper, zinc, and iron, thereby inhibiting their activity. This may be responsible for its antimicrobial and anticancer properties.
Biochemical and Physiological Effects:
DTTA has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. DTTA has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, DTTA has been shown to have antiviral properties against herpes simplex virus type 1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DTTA is its potential as a bioactive agent. It has been shown to exhibit antimicrobial, anticancer, and antiviral properties, making it a promising candidate for further research. However, one of the limitations of DTTA is its potential toxicity. Further studies are needed to determine the safety and efficacy of DTTA in vivo.
Direcciones Futuras
There are several future directions for the study of DTTA. One area of interest is the development of DTTA as a fluorescent probe for the detection of metal ions. Another area of interest is the investigation of DTTA as a potential therapeutic agent for the treatment of bacterial infections, cancer, and viral diseases. Further studies are also needed to determine the safety and efficacy of DTTA in vivo.
Métodos De Síntesis
DTTA can be synthesized by the reaction of 4-chlorophenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with thiosemicarbazide. The product is then treated with hydrogen peroxide to obtain DTTA in high yield and purity.
Aplicaciones Científicas De Investigación
DTTA has been extensively studied for its potential as a bioactive agent. It has been shown to exhibit antimicrobial, anticancer, and antiviral properties. DTTA has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
2-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,1-dioxothiolan-3-yl]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O4S/c21-15-1-5-17(6-2-15)23-19(25)9-13-11-29(27,28)12-14(13)10-20(26)24-18-7-3-16(22)4-8-18/h1-8,13-14H,9-12H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXGHEXBDSVKDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)CC(=O)NC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(4-chlorophenyl)acetamide] | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-ethyl-1-piperazinyl)methyl]-4,6-diiodophenol](/img/structure/B5058695.png)
![(3aS*,6aR*)-5-(2-amino-6-methyl-4-pyrimidinyl)-3-[3-(4-methoxyphenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5058699.png)
![4-ethoxy-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5058707.png)

![6-(5-methyl-2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5058711.png)

![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone]](/img/structure/B5058718.png)
![4-methoxy-N-(1-{1-[(5-propyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5058719.png)
![diethyl 2-[2,2,6-trimethyl-1-(4-methylbenzoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5058738.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5058739.png)
![2,3,5-trifluoro-4-methoxy-6-[methyl(phenyl)amino]benzoic acid](/img/structure/B5058745.png)

![ethyl 3-(3-chlorobenzyl)-1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5058756.png)
![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B5058763.png)